molecular formula C12H14N2O3 B2381492 Benzyl 2-carbamoylazetidine-1-carboxylate CAS No. 50712-77-1

Benzyl 2-carbamoylazetidine-1-carboxylate

Cat. No. B2381492
CAS RN: 50712-77-1
M. Wt: 234.255
InChI Key: OGWSMBMSCDHVHN-UHFFFAOYSA-N
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Description

Benzyl 2-carbamoylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 .


Molecular Structure Analysis

The molecular structure of Benzyl 2-carbamoylazetidine-1-carboxylate consists of a benzyl group attached to a carbamoylazetidine-1-carboxylate group . The InChI code for this compound is 1S/C12H14N2O3/c13-11(15)10-6-7-14(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) .


Physical And Chemical Properties Analysis

Benzyl 2-carbamoylazetidine-1-carboxylate is a white to yellow solid . It has a predicted density of 1.310±0.06 g/cm3 and a predicted boiling point of 456.4±44.0 °C .

Scientific Research Applications

Cholinesterase Inhibition

Benzyl 2-carbamoylazetidine-1-carboxylate derivatives have been studied for their potential in inhibiting cholinesterase enzymes. A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates exhibited inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain compounds showing comparable activity to known inhibitors like rivastigmine. These findings suggest potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors play a therapeutic role (Pizova et al., 2017).

Photocarboxylation in Organic Synthesis

The compound has been utilized in photocarboxylation reactions of benzylic C–H bonds with CO2. This process, conducted under metal-free conditions, allows for the conversion of benzylic C–H bonds into 2-arylpropionic acids, a transformation valuable in drug synthesis and organic chemistry. This method is notable for its mild conditions and broad substrate scope, making it an efficient strategy for synthesizing various drugs (Meng et al., 2019).

Synthesis of α-Aryl Amino Acid Derivatives

Benzyl 2-carbamoylazetidine-1-carboxylate derivatives have been involved in the base-induced Sommelet-Hauser rearrangement, leading to the synthesis of α-aryl amino acid derivatives. This synthesis pathway offers a novel approach to creating these compounds, which have applications in pharmaceuticals and biochemistry (Tayama et al., 2017).

Biotransformations and Synthetic Applications

The compound has been used in biotransformations to produce chiral azetidine-2-carboxylic acids and amide derivatives, which are useful in synthesizing diverse chemical structures. These biotransformations highlight the compound's versatility in facilitating the synthesis of complex organic molecules (Leng et al., 2009).

Safety and Hazards

The safety information for Benzyl 2-carbamoylazetidine-1-carboxylate indicates that it may be harmful if swallowed . Precautionary measures include avoiding release to the environment and seeking medical attention if feeling unwell .

properties

IUPAC Name

benzyl 2-carbamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-11(15)10-6-7-14(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWSMBMSCDHVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-carbamoylazetidine-1-carboxylate

Synthesis routes and methods

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